2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)14-19-13-17-7-1-2-8-18(17)15-27(19)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHEOMLCMDTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Route 1: Fmoc Protection of Tetrahydroisoquinoline Core
- Step 1: Amine Protection
The 1,2,3,4-tetrahydroisoquinoline amine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) reagents.- Reagents : Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in tetrahydrofuran (THF) or dimethylformamide (DMF).
- Conditions : Base (e.g., sodium bicarbonate) at 0–25°C for 4–12 hours.
- Yield : ~70–85% (based on analogous Fmoc-protected amino acids).
Step 3: Cyclization and Deprotection
- Cyclization : Acid-catalyzed Pictet-Spengler reaction (if starting from non-cyclized precursors).
- Deprotection : Trimethylamine or piperidine in DMF to remove temporary protecting groups.
Optimized Reaction Conditions
Critical Analytical Data
Purity and Characterization
- HPLC : >95% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).
- NMR (¹H) : Key signals include:
- MS (ESI+) : [M+H]⁺ calculated for C₂₈H₂₅NO₄: 440.18; observed: 440.2.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Fmoc-OSu Protection | High selectivity, mild conditions | Requires anhydrous solvents |
| EDCl/HOBt Coupling | Efficient for carboxyl activation | Cost-intensive reagents |
| Pictet-Spengler Cyclization | Direct ring formation | Stereochemical challenges |
Industrial-Scale Considerations
- Cost Efficiency : Bulk Fmoc reagents reduce per-unit costs by 30–40%.
- Green Chemistry : Solvent recovery (THF) and catalytic PPTS reuse improve sustainability.
Challenges and Solutions
- Racemization Risk : Mitigated by low-temperature coupling (0–5°C) and short reaction times.
- Byproduct Formation : Controlled via gradient chromatography (silica gel, ethyl acetate/hexane).
Analyse Chemischer Reaktionen
Deprotection of the Fmoc Group
The Fmoc group is a widely used protecting group for amino acids in peptide synthesis. Its removal typically occurs under mild acidic conditions:
Mechanism :
The Fmoc group is cleaved via a β-elimination reaction under acidic conditions (e.g., piperidine in DMF). This releases the amino group for subsequent reactions .
Key Reaction Conditions :
Importance :
Deprotection is essential for exposing the amino group in peptide chain elongation .
Activation of the Carboxylic Acid Group
The carboxylic acid group in the compound undergoes activation to facilitate coupling reactions:
Mechanism :
The carboxylic acid is converted to an active ester or acid chloride, enhancing its electrophilicity. For example, treatment with SOCl₂ in methanol generates the corresponding acid chloride .
Reaction Details :
| Step | Reagent | Conditions | Product |
|---|---|---|---|
| Activation | SOCl₂ (6.4 mL, 87.62 mmol) | MeOH (200 mL), 0°C → 60°C, 12 h | Carboxylic acid chloride |
Significance :
Activation enables efficient coupling with amino groups in peptide synthesis .
Stability and Side Reactions
The compound’s stability under various conditions is critical for synthesis planning:
Key Observations :
-
Thermal Stability : The Fmoc group is stable under basic conditions but degrades under strong acids or prolonged heat .
-
Hydrolysis : The ester linkage in the Fmoc group is susceptible to hydrolysis under aqueous conditions .
Comparative Analysis of Related Compounds
Wissenschaftliche Forschungsanwendungen
2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid is a complex organic compound with a unique structure featuring a tetrahydroisoquinoline moiety and a fluorene-derived protecting group. It has a molecular formula of and a molecular weight of approximately 413.48 g/mol. The presence of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group indicates its potential use in peptide synthesis and other applications in organic chemistry.
Synthesis
The synthesis of 2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid typically involves several steps. These steps are crucial for obtaining the desired compound with high purity and yield.
Applications
The applications of 2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid are diverse and include:
- Peptide Synthesis: The Fmoc group is commonly used for amino group protection in peptide synthesis.
- Building Block in Organic Synthesis: This compound can be used to create more complex molecules with specific biological activities.
- Medicinal Chemistry: Due to the biological activities of tetrahydroisoquinoline derivatives, this compound is a candidate for pharmacological studies.
Biological Activities
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant biological activities, including:
- Antiviral
- Antitumor
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets. Preliminary data suggest interactions with:
- Enzymes
- Receptors
These interactions are essential for understanding its biological implications and therapeutic potential.
Several compounds share structural similarities with 2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid.
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(9H-Fluoren-9-yl)methanol | Contains fluorene but lacks the tetrahydroisoquinoline moiety | Simpler structure; used in organic synthesis |
| (S)-1,2,3,4-Tetrahydroisoquinoline | Core structure without the fluorene group | Exhibits different biological activities |
| N-Boc-tetrahydroisoquinoline | Similar protective group but uses Boc instead of Fmoc | Commonly used in peptide synthesis |
Wirkmechanismus
The mechanism of action of 2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name: (S)-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid
- CAS No.: 270062-99-2
- Molecular Formula: C₂₆H₂₃NO₄
- Molecular Weight : 413.47 g/mol
- Key Features: Contains a tetrahydroisoquinoline core with a fluorenylmethyloxycarbonyl (Fmoc) protective group and an acetic acid side chain. This structure is critical in peptide synthesis and drug development, where the Fmoc group enables temporary amine protection during solid-phase synthesis .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound is compared to structurally related Fmoc-protected acetic acid derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Core Heterocycle: The tetrahydroisoquinoline core in the target compound provides a rigid, aromatic scaffold, contrasting with the smaller azetidine (4-membered ring) or oxane (6-membered ether) in analogues. This rigidity may enhance binding specificity in drug-receptor interactions .
- Substituent Flexibility : Compounds with phenyl (e.g., CAS 631915-50-9) or alkyl chains (e.g., CAS 250384-77-1) exhibit varied solubility and steric effects, influencing their utility in different synthetic pathways .
Table 2: Hazard Profiles
Notable Risks:
- Fmoc-containing compounds generally require precautions due to dust formation and respiratory hazards.
Biologische Aktivität
2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound's chemical structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. Its molecular formula is , with a molecular weight of approximately 341.36 g/mol. The compound's CAS number is 204322-78-1.
Anticancer Activity
Research has indicated that compounds containing the tetrahydroisoquinoline moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in various cancer cell lines by modulating pathways such as the PI3K/Akt and MAPK signaling pathways .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| MCF-7 | Apoptosis via PI3K/Akt | 15 | |
| HeLa | MAPK pathway modulation | 20 | |
| A549 | Cell cycle arrest | 25 |
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is likely due to the modulation of antioxidant enzyme activities and inhibition of pro-apoptotic factors .
Table 2: Neuroprotective Activity Findings
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| SH-SY5Y cells | Increased SOD and CAT levels | |
| Primary neuron cultures | Reduced ROS production |
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study investigated the effects of various tetrahydroisoquinoline derivatives on breast cancer cell lines. The results demonstrated that the introduction of the Fmoc group enhanced the compound's affinity for cellular targets, leading to improved anticancer activity compared to non-Fmoc derivatives . -
Neuroprotective Mechanism Exploration :
Another research effort focused on elucidating the neuroprotective mechanisms of this compound in a model of Alzheimer’s disease. The findings suggested that the compound could inhibit amyloid-beta aggregation, which is pivotal in Alzheimer's pathology .
Q & A
Q. What are the standard synthetic protocols for introducing the Fmoc-protected tetrahydroisoquinoline moiety into target molecules?
The compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) strategies. Key steps include:
- Coupling conditions : Use of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one (HOOBt) or similar activators for amide bond formation (e.g., 130 mg HOOBt per 0.8 mmol reaction) .
- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF, followed by resin washing with DCM and methanol .
- Purification : Reverse-phase HPLC or column chromatography (e.g., silica gel, eluent: DCM/MeOH gradients) for isolating the final product .
Q. How should researchers handle discrepancies in safety data across different SDS sources?
Safety data sheets (SDS) for Fmoc derivatives often vary in hazard classifications. For example:
- Acute toxicity : lists H302 (oral toxicity, Category 4), while states "no hazardous reactions" under normal conditions .
- Mitigation : Always prioritize the most conservative measures (e.g., use fume hoods, wear nitrile gloves) and cross-reference SDS from multiple vendors (e.g., Indagoo vs. Key Organics) .
Q. What analytical methods are recommended for confirming the compound’s structural integrity?
- LC-MS : To verify molecular weight (e.g., expected m/z ~367.3951 for C21H21NO5) .
- NMR : ¹H/¹³C NMR for confirming stereochemistry and substitution patterns (e.g., δ 7.3–7.8 ppm for fluorenyl aromatic protons) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when integrating this compound into sterically hindered peptide sequences?
- Activation strategies : Replace HOOBt with uronium salts (e.g., HATU) to enhance reaction kinetics in bulky environments .
- Solvent selection : Use DMF or NMP for improved solubility of hydrophobic intermediates .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 10 min at 50°C) while maintaining >90% yield .
Q. What are the challenges in preserving stereochemical fidelity during Fmoc deprotection under basic conditions?
- Racemization risk : Prolonged exposure to piperidine (>30 min) or high temperatures (>25°C) can induce racemization.
- Solutions : Use low-temperature (0–4°C) deprotection or alternative bases like DBU in DCM .
Q. How should conflicting data on the compound’s stability in acidic/basic environments be resolved?
- Contradictions : states stability under normal conditions, while warns of decomposition products (e.g., hydrogen bromide gas) .
- Experimental validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) with LC-MS monitoring to identify degradation pathways .
Methodological Guidance
Q. How to design experiments for assessing the compound’s ecological impact?
- Data gaps : Most SDS lack ecotoxicological data (e.g., biodegradability, aquatic toxicity) .
- Testing framework : Follow OECD guidelines (e.g., Test 301 for ready biodegradability) using Daphnia magna or algal growth inhibition assays .
Q. What strategies mitigate batch-to-batch variability in Fmoc-protected intermediates?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
